molecular formula C12H10F3NO3 B1421947 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid CAS No. 1244030-93-0

3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B1421947
CAS No.: 1244030-93-0
M. Wt: 273.21 g/mol
InChI Key: PMPCVGQVNAPMHY-UHFFFAOYSA-N
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Description

3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a pyrrolidin-2-one ring, a trifluoromethyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting with the formation of the pyrrolidin-2-one ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents, and the benzoic acid moiety can be formed through oxidation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as 3-(2-oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzene-1,2,4-tricarboxylic acid.

  • Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the pyrrolidin-2-one ring.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(2-oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid is used to study enzyme inhibition and protein interactions. Its trifluoromethyl group can enhance binding affinity to target proteins.

Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create new products with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 3-(2-oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The pyrrolidin-2-one ring can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

  • 3-(2-Oxopyrrolidin-1-yl)propanoic acid: This compound lacks the trifluoromethyl group and has different chemical properties.

  • 5-(Trifluoromethyl)benzoic acid: This compound lacks the pyrrolidin-2-one ring and has different biological activity.

  • 3-(2-Oxopyrrolidin-1-yl)propyl]acetamide: This compound has a similar structure but different functional groups.

Uniqueness: 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid is unique due to the combination of the pyrrolidin-2-one ring and the trifluoromethyl group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(2-oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c13-12(14,15)8-4-7(11(18)19)5-9(6-8)16-3-1-2-10(16)17/h4-6H,1-3H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPCVGQVNAPMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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